6-Position Substitution on the 4-Alkoxy-Indole-2-carboxylate Scaffold Drives 35- to 160-Fold Antiviral Potency Gains
In the systematic SAR study by Xue et al. (2014) of 22 indole-2-carboxylate derivatives, the 4-methoxy-substituted analog without any 6-position modification (compound 11e, methyl 4-methoxy-1H-indole-2-carboxylate) showed minimal antiviral activity with IC₅₀ = 254.47 μmol/L and SI = 3.0 against both Cox B3 and influenza A/FM/1/47 (H1N1) [1]. In contrast, compounds bearing both a 4-alkoxy group and a 6-position substituent (e.g., 6-acetamido or 6-amino) demonstrated dramatically enhanced potency: compound 8f achieved IC₅₀ = 7.18 μmol/L (SI = 17.1) against Cox B3, and compound 14f achieved IC₅₀ = 7.53 μmol/L (SI = 12.1) against influenza A—potencies comparable to the clinical controls oseltamivir (IC₅₀ = 6.43 μmol/L) and ribavirin (IC₅₀ = 2.58 μmol/L) [1]. The SAR established that while the 4-alkyloxy substituent alone is insufficient for potent antiviral activity, the addition of a substituent at the 6-position of the indole core is a critical determinant of potency [1]. Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate, bearing a 6-fluoro substituent on the 4-methoxy-indole-2-carboxylate scaffold, is positioned as a direct entry point into this high-potency chemical space.
| Evidence Dimension | Antiviral potency (IC₅₀) against Cox B3 and influenza A |
|---|---|
| Target Compound Data | Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate: No direct published IC₅₀ data available; positioned as 6-fluoro analog of the 4-methoxy-indole-2-carboxylate scaffold with 6-position substitution shown to be crucial for potency |
| Comparator Or Baseline | Compound 11e (methyl 4-methoxy-1H-indole-2-carboxylate, non-fluorinated analog without 6-substituent): IC₅₀ = 254.47 μmol/L (Cox B3 and influenza A), SI = 3.0; Compound 8f (6-amino-4-isobutoxy analog): IC₅₀ = 7.18 μmol/L (Cox B3), SI = 17.1; Compound 14f (6-amino analog): IC₅₀ = 7.53 μmol/L (influenza A), SI = 12.1 |
| Quantified Difference | 6-position substitution on 4-alkoxy-indole-2-carboxylate scaffold improves antiviral IC₅₀ by approximately 35-fold (254.47 → 7.18 μmol/L) to 160-fold depending on the specific substituent; SI improves from 3.0 to 17.1 |
| Conditions | CPE inhibitory assay; Cox B3 virus (158 TCID₅₀) and influenza A/FM/1/47 (H1N1, 158 TCID₅₀) in cell culture; positive controls: ribavirin (Cox B3 IC₅₀ = 1058.68 μmol/L), oseltamivir (influenza A IC₅₀ = 6.43 μmol/L) |
Why This Matters
For procurement decisions in antiviral drug discovery programs, the 6-fluoro-4-methoxy substitution pattern provides access to a validated SAR trajectory where 6-position modification is the key potency driver; purchasing the non-fluorinated analog (CAS 111258-23-2) forecloses this critical SAR dimension.
- [1] Xue S, Ma L, Gao R, Li Y, Li Z. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharm Sin B. 2014;4(4):313-321. doi:10.1016/j.apsb.2014.06.003 View Source
